molecular formula C23H29NO B1345585 4-Cyano-4'-decyloxybiphenyl CAS No. 70247-25-5

4-Cyano-4'-decyloxybiphenyl

Cat. No.: B1345585
CAS No.: 70247-25-5
M. Wt: 335.5 g/mol
InChI Key: VCYXELFOIWRYLA-UHFFFAOYSA-N
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Description

Historical Context and Significance of n-Alkylcyanobiphenyl Liquid Crystals

The study of n-alkylcyanobiphenyls gained significant momentum in the early 1970s with the synthesis of 4-cyano-4'-pentylbiphenyl (B1218408) (5CB) by George William Gray and his team at the University of Hull. wikipedia.org This discovery was a pivotal moment for the development of liquid crystal displays (LCDs) as 5CB was one of the first room-temperature nematic liquid crystals, a crucial requirement for practical applications. wikipedia.org The cyanobiphenyls, as a class of materials, are characterized by a biphenyl (B1667301) core, a nitrile (cyano) group at one end, and an alkyl or alkoxy chain at the other. The cyano group provides a large dipole moment, which is essential for the electro-optical switching behavior in displays. The success of these materials spurred further research into homologous series, including the n-alkoxycyanobiphenyls (nOCBs) like 10 OCB, to fine-tune properties such as mesophase range, viscosity, and birefringence for various applications. researchgate.net

Overview of Thermotropic Liquid Crystalline Materials

Thermotropic liquid crystals exhibit a phase of matter that is intermediate between a conventional liquid and a solid crystal. wikipedia.org This state, known as a mesophase, arises when a crystalline solid is heated. nih.gov As the temperature increases, the material transitions from a highly ordered crystalline structure to a less ordered liquid crystalline phase before finally becoming an isotropic liquid at a higher temperature. wikipedia.orgmerckgroup.com

Thermotropic liquid crystals are broadly classified based on the arrangement of their constituent molecules. The primary types are:

Nematic Phase: In this phase, the molecules have long-range orientational order, meaning they tend to align along a common direction, known as the director. However, they lack positional order and can flow like a liquid. merckgroup.comijpsonline.com

Smectic Phase: This phase exhibits a higher degree of order than the nematic phase. Molecules are not only orientationally ordered but are also arranged in layers. ijpsonline.comnih.gov

The molecules that form these phases, known as mesogens, are typically elongated and rod-shaped, a characteristic feature of 4-Cyano-4'-decyloxybiphenyl. nih.gov

Positional Relevance of 10 OCB within the Cyanobiphenyl Homologous Series

The properties of compounds within a homologous series, such as the n-alkoxycyanobiphenyls, vary systematically with the length of the alkyl or alkoxy chain. This compound, with its ten-carbon alkoxy chain, occupies a specific and important position in this series.

The length of the alkoxy chain significantly influences the phase behavior of the nOCB compounds. Generally, as the chain length increases, the stability of the smectic phase is enhanced. Shorter-chain homologs, such as 5OCB, tend to exhibit only a nematic phase, while longer-chain homologs, including 10 OCB, exhibit both nematic and smectic phases. This is attributed to the increased van der Waals interactions between the longer alkoxy chains, which promote the layered structure of the smectic phase.

Comparative studies have shown that the presence of the ether oxygen in the alkoxy chain of nOCBs, compared to the direct alkyl chain in nCBs, leads to different intermolecular interactions and packing, which in turn affects the mesomorphic properties. For instance, the introduction of the oxygen atom can alter the dipole moment and polarizability, influencing the dielectric properties of the material. ias.ac.in The study of 10 OCB in comparison with its neighbors in the series, such as 8OCB and 9OCB, has been crucial for understanding the transition from purely nematic to smectic behavior and for investigating complex phenomena such as the nematic-smectic-A tricritical point. researchgate.net

Physicochemical Properties and Phase Transitions of 10 OCB

The distinct properties of this compound are a direct result of its molecular structure. The rigid biphenyl core, the polar cyano group, and the flexible decyloxy chain all contribute to its liquid crystalline behavior.

Table 1: Physicochemical Properties of this compound (10 OCB)

PropertyValue
Chemical Formula C₂₃H₂₉NO
Molecular Weight 335.49 g/mol cymitquimica.com
CAS Number 70247-25-5 cymitquimica.com
Appearance White to almost white powder/crystal cymitquimica.com
Solubility Soluble in Acetone (B3395972) alfa-chemistry.com

The phase transitions of 10 OCB have been a subject of detailed investigation. Upon heating from the solid crystalline state, it exhibits a transition to a smectic A phase, followed by a transition to a nematic phase, and finally to an isotropic liquid at higher temperatures.

Table 2: Phase Transition Temperatures of this compound (10 OCB)

TransitionTemperature (°C)
Crystal to Smectic A58
Smectic A to Nematic79.0 - 87.0 (Mesomorphic Range)
Nematic to Isotropic>87.0

Note: The mesomorphic range provided by some sources encompasses both the smectic and nematic phases. More precise transition temperatures can be determined by techniques like differential scanning calorimetry.

The synthesis of this compound typically involves a multi-step process. A common route includes the etherification of 4'-hydroxy-4-cyanobiphenyl with 1-bromodecane (B1670165). The starting material, 4'-hydroxy-4-cyanobiphenyl, can be prepared through various methods, including the Suzuki coupling reaction. google.com

Detailed Research Findings

Research on 10 OCB has provided valuable insights into the structure-property relationships in liquid crystals. Studies involving mixtures of 10 OCB with other cyanobiphenyls, such as 8OCB, have been instrumental in mapping phase diagrams and identifying tricritical points, where the nature of a phase transition changes from first to second order. researchgate.net

Furthermore, investigations into the dielectric properties of 10 OCB have revealed a significant positive dielectric anisotropy, a key requirement for the operation of twisted nematic and other field-effect LCDs. ias.ac.in The magnitude of this anisotropy is influenced by the strong dipole moment of the cyano group and the molecular ordering in the liquid crystalline phases. The dielectric anisotropy (Δε) of nOCB compounds has been shown to be influenced by the length of the alkoxy chain, with some studies indicating a decrease in Δε with increasing chain length. tandfonline.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-decoxyphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C23H29NO/c1-2-3-4-5-6-7-8-9-18-25-23-16-14-22(15-17-23)21-12-10-20(19-24)11-13-21/h10-17H,2-9,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYXELFOIWRYLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6072057
Record name [1,1'-Biphenyl]-4-carbonitrile, 4'-(decyloxy)-
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Molecular Weight

335.5 g/mol
Source PubChem
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CAS No.

70247-25-5
Record name 4′-(Decyloxy)[1,1′-biphenyl]-4-carbonitrile
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Record name (1,1'-Biphenyl)-4-carbonitrile, 4'-(decyloxy)-
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Record name [1,1'-Biphenyl]-4-carbonitrile, 4'-(decyloxy)-
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Record name [1,1'-Biphenyl]-4-carbonitrile, 4'-(decyloxy)-
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Record name 4'-(decyloxy)[1,1'-biphenyl]-4-carbonitrile
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Synthetic Methodologies and Chemical Derivatization of 4 Cyano 4 Decyloxybiphenyl

General Synthetic Pathways for Cyanobiphenyl Precursors

The foundational step in the synthesis of 4-cyano-4'-decyloxybiphenyl is the construction of the core 4-cyanobiphenyl (B145940) moiety. Several well-established methodologies are employed, often starting from readily available biphenyl (B1667301) or its derivatives.

A common approach involves the electrophilic substitution of biphenyl. This can be achieved through acylation followed by a series of transformations. For instance, Friedel-Crafts acylation of biphenyl with an acyl halide or anhydride (B1165640) introduces a ketone group, which can then be converted to a carboxylic acid. Subsequent amidation and dehydration yield the desired nitrile (cyano) group.

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, provide a versatile route. In a typical Suzuki coupling, a boronic acid derivative of one phenyl ring is coupled with a halogenated derivative of the other in the presence of a palladium catalyst and a base. For the synthesis of cyanobiphenyl precursors, this could involve the coupling of 4-cyanophenylboronic acid with a suitably substituted halobiphenyl.

Another notable pathway starts from 4-amino-4'-hydroxybiphenyl. The amino group can be converted to a cyano group via the Sandmeyer reaction, which involves diazotization of the amine followed by treatment with a cyanide salt, typically cuprous cyanide. The hydroxyl group can then be alkylated in a subsequent step.

The table below summarizes some of the key synthetic strategies for obtaining the 4-cyanobiphenyl core structure.

Starting MaterialKey ReactionsIntermediate(s)Final Product
BiphenylFriedel-Crafts Acylation, Oxidation, Amidation, Dehydration4-Acetylbiphenyl, Biphenyl-4-carboxylic acid, Biphenyl-4-carboxamide4-Cyanobiphenyl
4-Halobiphenyl & Phenylboronic acidSuzuki Coupling-4-Cyanobiphenyl
4-Bromo-4'-hydroxybiphenylCyanation (e.g., with CuCN)-4-Cyano-4'-hydroxybiphenyl (B10760)
4-Amino-4'-hydroxybiphenylSandmeyer ReactionDiazonium salt4-Cyano-4'-hydroxybiphenyl

Targeted Functionalization and Analog Synthesis

With the 4-cyanobiphenyl scaffold in hand, further derivatization allows for the fine-tuning of its liquid crystalline properties. This is primarily achieved by modifying the terminal alkoxy chain and introducing various functional groups.

Alkoxy Chain Length Variation and Its Synthetic Implications

The synthesis of this compound from a 4-cyano-4'-hydroxybiphenyl precursor is most commonly achieved through the Williamson ether synthesis. This reliable SN2 reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base, such as potassium carbonate or sodium hydride, to form the corresponding phenoxide. This nucleophilic phenoxide is then reacted with a decyl halide (e.g., 1-bromodecane (B1670165) or 1-iododecane) to yield the desired ether.

The general reaction is as follows:

HO-C₆H₄-C₆H₄-CN + Base → ⁻O-C₆H₄-C₆H₄-CN + Decyl-X → CH₃(CH₂)₉O-C₆H₄-C₆H₄-CN

The choice of solvent is crucial for the success of the Williamson ether synthesis. Polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) are often employed to dissolve the reactants and facilitate the nucleophilic substitution.

The length of the alkyl halide can be readily varied in this synthetic step, allowing for the preparation of a homologous series of 4-cyano-4'-alkoxybiphenyls. This variation in chain length has profound implications for the mesomorphic behavior of the resulting compounds. Generally, as the alkyl chain length increases, the melting point tends to decrease, and the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid) initially increases and then may decrease. This allows for the precise tuning of the temperature range over which the liquid crystalline phase is stable.

The table below illustrates the effect of alkoxy chain length on the transition temperatures of some 4-cyano-4'-alkoxybiphenyls.

Compoundn (Number of Carbon Atoms in Alkoxy Chain)Melting Point (°C)Clearing Point (°C)
4-Cyano-4'-pentyloxybiphenyl55468
4-Cyano-4'-hexyloxybiphenyl65776
4-Cyano-4'-heptyloxybiphenyl75475
4-Cyano-4'-octyloxybiphenyl854.580
4-Cyano-4'-nonyloxybiphenyl96479.5
This compound1061.579

Introduction of Ester and Schiff Base Linkages

To further modify the molecular structure and liquid crystalline properties, ester and Schiff base linkages can be incorporated. These groups can be introduced at various positions, often extending the rigid core of the molecule.

Ester Linkages: Ester-containing cyanobiphenyl derivatives are typically synthesized by reacting a hydroxy-functionalized cyanobiphenyl with a carboxylic acid or its derivative. For example, 4-cyano-4'-hydroxybiphenyl can be esterified with a substituted benzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).

Schiff Base Linkages: Schiff bases, or imines, are formed by the condensation reaction between an amine and an aldehyde or ketone. To introduce a Schiff base linkage to a cyanobiphenyl core, a precursor with a terminal amino or formyl (aldehyde) group is required. For instance, a 4-cyano-4'-alkoxybenzaldehyde can be reacted with a substituted aniline (B41778) to form a Schiff base. A notable example is the synthesis of 1-(4-cyanobiphenyl-4'-yl)-10-(4-alkylaniline-benzylidene-4'-oxy)decanes. This involves the reaction of a cyanobiphenyl derivative containing a decyloxy spacer terminating in a hydroxyl group, which is then coupled to a 4-alkylaniline through a benzylidene linkage.

These linkages extend the molecular length and alter the electronic properties and polarity of the molecule, significantly influencing the mesophase behavior, often leading to the formation of smectic phases.

Integration of Halogen and Other Substituents

The introduction of halogen atoms, particularly fluorine and chlorine, onto the biphenyl core or the alkoxy chain is a common strategy to modify the dielectric anisotropy, viscosity, and other physical properties of cyanobiphenyl liquid crystals.

Halogenation of the aromatic rings can be achieved through electrophilic aromatic substitution reactions. The position of substitution is directed by the existing groups on the biphenyl core. For instance, direct halogenation of 4-cyano-4'-alkoxybiphenyls would likely lead to substitution at the ortho positions to the activating alkoxy group. More specific regioselectivity can be achieved by using precursors with appropriate directing groups that can be later converted to the desired functionality.

Alternatively, halogenated precursors can be used in the coupling reactions described in section 2.1. For example, a halogenated phenylboronic acid can be used in a Suzuki coupling to introduce a halogen at a specific position on the biphenyl core.

Advancements in Stereoselective Synthesis of Related Cyanobiphenyl Derivatives

The introduction of chirality into cyanobiphenyl-based liquid crystals leads to the formation of chiral nematic (cholesteric) and ferroelectric smectic phases, which are crucial for fast-switching display applications. The stereoselective synthesis of such derivatives is, therefore, of significant interest.

One approach involves the use of chiral building blocks in the synthesis. This can be a chiral alkyl halide used in the Williamson ether synthesis to introduce a chiral alkoxy tail. For example, (S)-(-)-2-methyl-1-bromobutane can be reacted with 4-cyano-4'-hydroxybiphenyl to yield a chiral cyanobiphenyl derivative.

Another strategy focuses on the synthesis of atropisomeric biphenyls, where restricted rotation around the biphenyl single bond leads to axial chirality. The stereoselective synthesis of these compounds often involves asymmetric cross-coupling reactions or the use of chiral auxiliaries to direct the formation of one enantiomer over the other. While challenging, this approach allows for the creation of highly chiral and structurally well-defined liquid crystals.

Recent advancements in asymmetric catalysis, including the use of chiral palladium and nickel catalysts in cross-coupling reactions, are paving the way for more efficient and highly stereoselective syntheses of chiral cyanobiphenyl derivatives. These methods offer greater control over the absolute configuration of the chiral centers, which is critical for optimizing the properties of the resulting liquid crystalline materials.

Advanced Spectroscopic and Characterization Techniques for 4 Cyano 4 Decyloxybiphenyl Systems

Spectroscopic Probes for Molecular Structure and Electronic States

Spectroscopy is a fundamental tool for probing the intrinsic properties of molecules. By interacting with electromagnetic radiation, molecules like 4-Cyano-4'-decyloxybiphenyl yield spectra that provide detailed information about their atomic arrangement, bonding, and electronic configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise molecular structure of organic compounds. It operates by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. libretexts.org The chemical environment of each nucleus influences its resonance frequency, resulting in a chemical shift (δ) that allows for its identification.

For this compound, ¹H NMR provides a map of all hydrogen atoms. The aromatic protons on the biphenyl (B1667301) core appear in the downfield region (typically δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring currents. compoundchem.com The protons of the decyloxy chain appear in the upfield region (δ 0.8-4.1 ppm). The methylene (B1212753) group adjacent to the oxygen atom (-O-CH₂-) is significantly deshielded and appears at a higher chemical shift compared to the other methylene groups in the alkyl chain. chemistrysteps.com

¹³C NMR spectroscopy provides information on the carbon skeleton. libretexts.orghw.ac.uk Due to the low natural abundance of the ¹³C isotope, spectra are often acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. libretexts.org The carbon atom of the cyano group (-C≡N) is found significantly downfield, as are the aromatic carbons. The quaternary carbons (those without attached protons), such as the ones at the biphenyl linkage and those bonded to the cyano and alkoxy groups, typically show signals of lower intensity. hw.ac.uk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy techniques, including FTIR and Raman, are used to identify functional groups and provide a "fingerprint" of a molecule by probing its vibrational modes.

FTIR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. researchgate.net For this compound, the most prominent and diagnostically useful band is the sharp, intense absorption from the C≡N (nitrile) group stretch, which typically appears around 2225-2235 cm⁻¹. Other key absorptions include C-H stretching from the aromatic rings and the alkyl chain (around 2850-3100 cm⁻¹), C=C stretching from the aromatic rings (around 1600 cm⁻¹ and 1500 cm⁻¹), and C-O stretching from the ether linkage (around 1250 cm⁻¹). nih.gov

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. tandfonline.com The selection rules for Raman are different from FTIR, meaning some vibrations may be strong in one technique and weak or absent in the other. The C≡N stretch is also strongly Raman active. nih.govnih.gov The biphenyl C-C stretching mode between the two rings is another characteristic Raman band that is sensitive to the conformation of the molecule. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Behavior

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. frontiersin.org The absorption of a photon promotes an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital. libretexts.org

The UV-Vis spectrum of this compound is dominated by strong absorption bands arising from π→π* transitions within the conjugated biphenyl system. tandfonline.com The biphenyl core acts as the primary chromophore. The main absorption band (λmax) for similar 4-alkoxy-4'-cyanobiphenyls is typically observed in the UV region, around 280-300 nm. This transition corresponds to the excitation of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). tandfonline.com The position and intensity of this band can be influenced by the solvent polarity; polar solvents can stabilize the excited state, often leading to a red shift (a shift to longer wavelengths). libretexts.orgtandfonline.com

X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) for Surface Chemical Analysis

XPS and AES are powerful surface-sensitive techniques used to determine the elemental composition and chemical state of the top few nanometers of a material. bohrium.comocivm.com These methods are particularly valuable for studying thin films of this compound on substrates, which is relevant for display and sensor applications.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), involves irradiating a surface with X-rays, causing the emission of core-level electrons. desy.de The kinetic energy of these photoelectrons is measured, from which their binding energy can be calculated. The binding energy is characteristic of the element and its chemical environment. For this compound, XPS can be used to:

Confirm Elemental Composition: Detect the presence of Carbon (C), Nitrogen (N), and Oxygen (O).

Determine Chemical States: High-resolution scans of the C 1s, N 1s, and O 1s regions can distinguish between different bonding environments. For example, the C 1s spectrum would show distinct peaks for the alkyl chain carbons, the aromatic ring carbons, the carbon attached to oxygen, and the cyano carbon. The N 1s spectrum would confirm the nitrile functional group.

Analyze Surface Orientation and Contamination: By analyzing signal intensities, information about the orientation of molecules on a surface can be inferred. It is also highly effective at detecting surface impurities.

Auger Electron Spectroscopy (AES) uses a focused electron beam to excite atoms, which then relax through a process that emits a secondary "Auger" electron. researchgate.net The kinetic energy of the Auger electron is characteristic of the parent element. AES offers higher spatial resolution than XPS and is often used for elemental mapping of a surface. researchgate.net It can identify the elemental composition (except for H and He) of very small features on a surface coated with this compound, providing information on the uniformity of the film and identifying any elemental segregation. researchgate.net

Microscopic and Imaging Approaches for Mesostructural Characterization

While spectroscopy probes molecular-level properties, microscopy is essential for visualizing the larger-scale structures and defects that define the liquid crystal phases.

Polarized Optical Microscopy for Mesophase Texture Analysis

Polarized Optical Microscopy (POM) is the primary and most accessible technique for identifying liquid crystal mesophases and observing their phase transitions. nih.gov When a liquid crystalline sample is placed between two crossed polarizers, its birefringent (optically anisotropic) nature allows light to pass through, creating characteristic patterns known as textures. princeton.edu

For this compound, which can exhibit nematic and smectic phases, POM is used to:

Identify Mesophases: The nematic phase, which has long-range orientational order but no positional order, typically displays textures such as the "Schlieren" texture with dark brushes or a "marbled" appearance. The Smectic A phase, which has molecules organized in layers, often shows "focal conic" or "fan-shaped" textures. researchgate.net

Determine Phase Transition Temperatures: By heating or cooling the sample on a temperature-controlled stage, the precise temperatures at which the textures change can be observed. nih.gov For example, upon cooling from the isotropic liquid, the appearance of birefringent droplets that coalesce into a nematic texture marks the isotropic-to-nematic phase transition. A subsequent change from the nematic texture to a fan-shaped texture would indicate the nematic-to-smectic A transition. nih.gov

The analysis of these textures provides critical information about the type of liquid crystal phase, the quality of molecular alignment, and the presence of any structural defects.

Atomic Force Microscopy (AFM) for Surface Morphology and Banded Spherulite Investigation

Atomic Force Microscopy (AFM) is a powerful scanning probe technique used to investigate the surface morphology of materials at the nanoscale. In the context of this compound and related liquid crystalline materials, AFM is particularly valuable for studying the complex structures that form during crystallization, such as spherulites. Spherulites are spherical semi-crystalline structures that often exhibit a banded pattern under polarized light, resulting from the regular twisting of crystalline lamellae as they grow radially from a central nucleus. researchgate.net

AFM enables the direct visualization of the surface topography of these banded spherulites, revealing concentric periodic features of ridges and valleys. researchgate.net The lamellar structures within these bands can be observed with high resolution, showing lamellae with edge-on orientation in the ridges and flat-on orientation in the valleys. researchgate.net This allows researchers to analyze the twisting mechanism between these orientations. researchgate.net

Studies on analogous semi-crystalline polymers have demonstrated that AFM can differentiate between different types of banded spherulites based on their surface nanopatterns. nih.gov For instance, analysis of AFM height profiles can reveal differences in the height and shape of the ridges, while high-magnification phase imaging can detail the packing of nanosized crystals in both the ridge and valley regions. nih.gov This level of detail is crucial for understanding the mechanisms of crystal growth and lamellar twisting, which are driven by factors like the stress accumulated between irregular folding surfaces during lamellar growth. researchgate.net For this compound, AFM can thus provide critical insights into how molecular arrangement at the nanoscale dictates the macroscopic morphology of its crystalline and liquid crystalline phases.

Transmission Electron Microscopy (TEM) for Nanoscale Structural Details

Transmission Electron Microscopy (TEM) offers unparalleled capability in imaging the internal structure of materials at the nanoscale, extending down to atomic dimensions. nih.gov This technique is indispensable for elucidating the fine structural details of this compound assemblies that are not accessible by surface probe techniques. TEM has been instrumental in understanding the atomic structures of materials and the relationship between structure and function. nih.gov

Recent advancements have transformed TEM from a tool for static characterization into a method for probing nanoscale structural evolution in real-time. nih.gov This is particularly relevant for studying the dynamic processes in liquid crystals, such as phase transitions. By employing time-resolved in situ TEM techniques, researchers can observe chemical and physical processes as they occur, providing a direct view of the formation and transformation of nanoscale structures. nih.gov

For this compound, TEM could be used to visualize the arrangement of molecules within different liquid crystalline mesophases, identify defects and dislocations in the crystal lattice, and observe the morphology of nanostructures formed in composites or blends. The ability of TEM to image structures across a range from millimeters to Ångströms makes it a versatile tool for connecting molecular-level organization to the bulk properties of the material. nih.gov

Scanning Tunneling Microscopy (STM) for Atomic-Scale Surface Characterization

Scanning Tunneling Microscopy (STM) is a premier technique for imaging conductive surfaces with atomic resolution. It is exceptionally suited for investigating the structural and electronic properties of individual organic molecules, like this compound, when adsorbed on a substrate. nih.gov STM can precisely determine the registry of a molecule with the underlying surface atoms. nih.govfigshare.com

Research on similar complex organic molecules has shown that STM, combined with density functional theory (DFT) calculations, can reveal conformational details such as the alternating twist of phenyl rings. nih.govfigshare.com The torsional angle of these rings can be directly determined from the geometry observed in STM manipulation experiments. nih.govfigshare.com This innovative approach provides a powerful method for probing the properties of physisorbed molecules at a fundamental level. nih.gov

Furthermore, the development of machine learning tools for STM image analysis, such as automated structure discovery (ASD-STM), is enhancing the capability to predict atomic structures directly from complex STM images. nih.gov For this compound, STM can be employed to study its self-assembly into monolayers on various substrates, providing atomic-scale information on packing arrangements, molecular orientation, and electronic structure, which are critical for applications in molecular electronics and nanotechnology.

Diffraction and Scattering Methods for Supramolecular Organization

Small-Angle X-ray Scattering (SAXS) for Liquid Crystalline Layer Spacing

Small-Angle X-ray Scattering (SAXS) is a fundamental technique for analyzing the structure of matter on a length scale of approximately 1 to 100 nanometers. nsf.gov It is particularly effective for characterizing the supramolecular organization in liquid crystalline systems. SAXS provides detailed information about the shape, size, and arrangement of nanoscale structures, making it ideal for determining the layer spacing (d-spacing) in the smectic phases of liquid crystals like this compound.

The scattering pattern in a SAXS experiment contains information about structural correlations. For liquid crystals, sharp, intense peaks at low scattering angles are characteristic of the periodic layered structures found in smectic phases. The position of these peaks (q) is directly related to the layer spacing (d) by the formula d = 2π/q. nsf.gov

Time-resolved SAXS studies on homologous compounds such as 4-octyloxy-4'-cyanobiphenyl have been used to investigate the dynamics of phase transitions. researchgate.net By monitoring the changes in the SAXS pattern as a function of temperature, researchers can observe the formation and evolution of different liquid crystalline mesophases, providing critical data on the temperature dependence of layer spacing and molecular ordering.

Small-Angle Neutron Scattering (SANS) for Bulk Density and Structural Correlations

Small-Angle Neutron Scattering (SANS) is a powerful scattering technique that provides structural information on the scale of 1 to 100 nm, similar to SAXS. mdpi.com However, SANS offers unique advantages due to the nature of neutron interaction with matter. Neutrons scatter from atomic nuclei, whereas X-rays scatter from electrons. mdpi.com This allows SANS to distinguish between isotopes, most notably hydrogen and deuterium, a capability known as contrast variation.

SANS is highly effective for studying the bulk structure, density fluctuations, and structural correlations in soft matter systems, including liquid crystals. mdpi.com It provides valuable insights into self-assembly processes, aggregation kinetics, and phase transitions. mdpi.com By selectively deuterating parts of the this compound molecule or the solvent, researchers can use SANS to highlight specific structural features or intermolecular correlations within the bulk material.

The technique is also used to study complex systems such as polymer-dispersed liquid crystals or liquid crystals confined in porous media. The ability of SANS to probe the structure and conformation of macromolecules makes it a complementary technique to SAXS for a comprehensive understanding of the multiscale organization in this compound systems. mdpi.com

Wide-Angle X-ray Diffraction (WAXD) for Crystalline and Liquid Crystalline Phase Identification

Wide-Angle X-ray Diffraction (WAXD), also known as X-ray Crystallography for single crystals, is the definitive method for determining the precise atomic arrangement within a crystalline solid. For liquid crystalline materials like this compound, WAXD is essential for identifying the different phases and determining their structural parameters.

In the crystalline state, WAXD on a single crystal of this compound reveals its crystal system, space group, and unit cell dimensions, allowing for the complete solution of its molecular structure and packing. researchgate.net Studies have shown that this compound crystallizes in the monoclinic system with the space group C2/c. researchgate.net The phenyl rings are nearly planar, with a significant dihedral angle between them. researchgate.net

In the liquid crystalline phases, WAXD patterns provide key information about the degree of molecular order. The smectic A phase, for instance, is characterized by a sharp peak in the small-angle region (from SAXS) corresponding to the layer spacing, and a diffuse halo in the wide-angle region, indicating liquid-like disorder within the layers. The transition to a crystalline phase is marked by the appearance of multiple sharp Bragg peaks in the WAXD pattern, reflecting three-dimensional positional order.

Table 1: Crystallographic Data for this compound

Parameter Value Reference
Chemical Formula C₂₃H₂₉NO researchgate.net
Crystal System Monoclinic researchgate.net
Space Group C2/c researchgate.net

Dielectric Spectroscopy for Understanding Molecular Dynamics and Relaxation Phenomena in this compound Systems

Dielectric spectroscopy is a powerful technique for probing the molecular dynamics and relaxation phenomena in liquid crystal systems, such as those involving this compound. This method provides valuable insights into the rotational motions of molecules and their behavior across different phases by measuring the complex dielectric permittivity as a function of frequency and temperature.

Measurement of Complex Dielectric Permittivity

The complex dielectric permittivity, denoted as ε*(ω), is a fundamental property measured in dielectric spectroscopy. It is composed of a real part, ε'(ω), representing the dielectric constant, and an imaginary part, ε''(ω), representing the dielectric loss. These components are frequency-dependent and provide information about the polarization and energy dissipation within the material.

In cyanobiphenyls, the dielectric properties are highly anisotropic due to the molecule's elongated shape and large dipole moment associated with the cyano group. The complex dielectric permittivity is typically measured with the electric field applied parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director.

For a related compound, 4-cyanophenyl 4'-n-decyloxybenzoate (CP1ODB), the complex dielectric permittivity was measured in the frequency range of 100 kHz to 100 MHz. icm.edu.pl The recorded dielectric spectra, which correspond to the rotation of the molecules around their short axis, can be well-described by the Debye model. icm.edu.pl

A study on a series of n-alkyloxy cyanobiphenyl (nOCB) compounds involved measuring the complex dielectric permittivity from 1 kHz to 3 GHz using an impedance analyzer and a time-domain spectroscopy (TDS) setup.

The general form of the complex permittivity, incorporating contributions from dipolar relaxation and ionic conductivity, can be expressed as:

ε*(ω) = ε'(ω) - iε''(ω)

Where:

ε'(ω) is the real part of the complex permittivity

ε''(ω) is the imaginary part of the complex permittivity

ω is the angular frequency

This equation is often modified to include terms for different relaxation processes and conductivity, especially at lower frequencies.

Analysis of Dielectric Relaxation Times Across Phase Transitions

Dielectric relaxation times are crucial parameters that characterize the dynamics of molecular reorientations. These relaxation times exhibit significant changes across different phase transitions, reflecting the alterations in the molecular environment and intermolecular interactions.

For 4-cyanophenyl 4'-n-decyloxybenzoate, the dielectric relaxation time was observed to increase significantly in the nematic phase compared to the isotropic phase. icm.edu.pl The temperature dependence of the relaxation time (τ) often follows the Arrhenius law:

τ = τ₀ exp(Eₐ / kₐT)

Where:

τ₀ is the pre-exponential factor

Eₐ is the activation energy

kₐ is the Boltzmann constant

T is the absolute temperature

The activation energies for the molecular reorientations in the isotropic and smectic A phases of this compound were found to be quite similar, while the activation energy in the nematic phase was notably higher. icm.edu.pl

The following table presents the activation energies for 4-cyanophenyl 4'-n-decyloxybenzoate in its different phases:

PhaseActivation Energy (eV)
Isotropic0.83
Nematic1.04
Smectic A0.80

Data for 4-cyanophenyl 4'-n-decyloxybenzoate icm.edu.pl

In the case of another related compound, 4-cyano-3-fluorophenyl 4-butylbenzoate, a super-Arrhenius temperature dependence of the relaxation was observed in the nematic phase. icm.edu.pl

Elucidation of Molecular Motion Mechanisms

Dielectric spectroscopy allows for the elucidation of various molecular motion mechanisms. In calamitic (rod-like) liquid crystals like cyanobiphenyls, the primary motions contributing to the dielectric response are rotations around the long and short molecular axes.

The dielectric absorption band observed in the MHz frequency range for compounds like 4-cyanophenyl 4'-n-decyloxybenzoate corresponds to the rotation of the molecules around their short axis. icm.edu.pl This motion is dielectrically active due to the large component of the dipole moment parallel to the long molecular axis.

Molecular dynamics simulations on a similar compound, 4-cyano-4'-hexylbiphenyl (6CB), have provided a more detailed picture of the molecular motions:

Parallel dielectric relaxation is primarily due to "head-over-heel" flips of the molecules, which invert their dipole moment. This is a relatively slow process.

Perpendicular dielectric relaxation is a combination of the precession of the long molecular axis around the director and reorientations of the phenylene rings around the long axis. This is a faster process.

Investigation of Glass Transition Dynamics

Some liquid crystalline materials, including certain cyanobiphenyl derivatives, can form a glassy state upon supercooling, bypassing crystallization. Dielectric spectroscopy is an effective tool for studying the dynamics of this glass transition.

In a study of 4-cyano-3-fluorophenyl 4-butylbenzoate, the vitrification of the supercooled nematic phase was observed. icm.edu.pl As the sample was cooled, the dielectric relaxation slowed down, and the glass transition temperature (T₉) was identified as the temperature at which the relaxation time reached approximately 100 seconds, which was around 220 K for this compound. icm.edu.pl

Below the glass transition temperature, a secondary (β) relaxation process was identified. icm.edu.pl This β-relaxation is typically associated with more localized molecular motions. The temperature dependence of this secondary process was found to follow the Arrhenius law. icm.edu.pl Upon heating, the substance transitions from the glassy state to a metastable nematic phase before spontaneous crystallization occurs. icm.edu.pl

Mesophase Behavior and Phase Transition Dynamics of 4 Cyano 4 Decyloxybiphenyl

Identification and Characterization of Thermotropic Mesophases

4-Cyano-4'-decyloxybiphenyl is a calamitic (rod-shaped) liquid crystal that exhibits a sequence of phase transitions as a function of temperature. The long decyloxy chain and the polar cyano group contribute to the molecular interactions that drive the formation of these orientationally and positionally ordered phases.

Nematic Phase: Order Parameter Evolution and Director Alignment

Upon cooling from the isotropic liquid state, this compound enters the nematic (N) phase. This phase is characterized by long-range orientational order, where the long axes of the molecules tend to align along a common direction, known as the director, n . However, there is no long-range positional order in the nematic phase, meaning the centers of mass of the molecules are randomly distributed as in a conventional liquid.

The degree of orientational order is quantified by the nematic order parameter, S. This parameter is a measure of the average alignment of the molecules with the director. The value of S varies from 0 in the isotropic phase (no alignment) to a theoretical maximum of 1 for perfect parallel alignment. The evolution of the order parameter with temperature is a critical characteristic of the nematic phase. As the temperature decreases within the nematic range, the molecular alignment becomes more pronounced, leading to an increase in the value of S. This temperature dependence can be experimentally determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy or by measuring the anisotropy of physical properties like the refractive index.

The director alignment in the nematic phase can be influenced by external stimuli such as electric or magnetic fields, and by surface anchoring conditions. When a sample of this compound is placed between treated substrates, the director can be uniformly aligned in a specific direction, a crucial feature for its application in display technologies.

Table 1: Typical Temperature Dependence of the Nematic Order Parameter (S) for a 4-alkoxy-4'-cyanobiphenyl

Temperature relative to N-I transition (T - TNI) (°C)Nematic Order Parameter (S)
-10.35
-50.50
-100.60
-200.70

Smectic Phases (e.g., Smectic A, Smectic C): Layered Structure and Smectic Order

Upon further cooling from the nematic phase, this compound can exhibit one or more smectic phases. These phases are distinguished from the nematic phase by the presence of one-dimensional positional order, meaning the molecules are organized into layers.

The most common smectic phase for compounds in the 4-alkoxy-4'-cyanobiphenyl series is the Smectic A (SmA) phase. In the SmA phase, the molecules are arranged in layers with the director, n , oriented perpendicular to the layer planes. Within each layer, the molecules have no long-range positional order, behaving like a two-dimensional liquid. The layered structure of the SmA phase can be confirmed and characterized using X-ray diffraction, which reveals a sharp reflection corresponding to the smectic layer spacing. This layer spacing is typically close to the molecular length of the compound.

Some homologous members of the 4-alkoxy-4'-cyanobiphenyl series with longer alkyl chains can also exhibit a Smectic C (SmC) phase at lower temperatures. In the SmC phase, the director is tilted at an angle with respect to the layer normal. This tilt introduces an additional degree of order and breaks the rotational symmetry observed in the SmA phase.

Cholesteric Phases and Helical Superstructures

Cholesteric phases, also known as chiral nematic phases, are typically observed in liquid crystal systems containing chiral molecules or when a chiral dopant is added to a nematic host. The inherent structure of this compound is achiral. Therefore, in its pure form, it does not exhibit a cholesteric phase. The introduction of a chiral dopant to the nematic phase of this compound would induce a helical superstructure, where the director rotates in a helical fashion throughout the material. The pitch of this helix is dependent on the concentration and helical twisting power of the chiral dopant.

Solidification and Crystallization Phenomena

The transition from the liquid crystalline state to the solid crystalline state involves a significant increase in both positional and orientational order. The study of this solidification process provides valuable information about the kinetics of crystal growth and the resulting crystal morphologies.

Investigation of Growth Modes and Their Dependence on Undercooling Conditions

The crystallization of this compound from its mesophases is a complex process influenced by factors such as the degree of undercooling (the difference between the melting temperature and the crystallization temperature). Different growth modes can be observed depending on the cooling rate and the specific liquid crystalline phase from which crystallization occurs.

At low undercooling, crystal growth is typically slow, allowing for the formation of well-ordered crystalline structures. The growth front may be faceted, reflecting the anisotropy of the crystal lattice. As the undercooling increases, the driving force for crystallization becomes larger, leading to faster growth rates. This can result in a transition from faceted to dendritic or spherulitic growth morphologies.

Formation and Characterization of Banded Spherulitic Growth Morphologies

Under certain conditions of undercooling, this compound, like many other liquid crystals and polymers, can crystallize in the form of spherulites. Spherulites are polycrystalline aggregates that grow radially outwards from a central nucleus, resulting in a spherical shape. When observed under a polarizing microscope, they often exhibit a characteristic "Maltese cross" pattern, which arises from the radial orientation of the optic axes of the crystallites.

A particularly interesting phenomenon observed in the spherulitic growth of some long-chain molecules is the formation of banded spherulites. These are characterized by a series of concentric rings or bands superimposed on the Maltese cross pattern. The formation of these bands is generally attributed to a periodic twisting of the crystalline lamellae as they grow radially outwards from the nucleus. The spacing of these bands can be influenced by the degree of undercooling and the presence of impurities. The detailed characterization of these banded spherulitic morphologies in this compound can provide insights into the fundamental mechanisms of lamellar twisting during crystal growth from an ordered melt.

Analysis of Transitions Between Different Solidification Modes

The solidification of this compound from its mesophase or isotropic liquid state is not a simple crystallization event. Instead, it often involves a complex interplay between different solid forms, including stable and metastable crystalline polymorphs. The transition between these solidification modes is highly dependent on the thermal history of the sample, particularly the cooling rate.

Research on related cyanobiphenyl compounds, such as 4-cyano-4'-octyloxybiphenyl (8OCB), has demonstrated that rapid cooling can lead to the formation of metastable crystalline forms. nzdr.ru For instance, ultrafast differential scanning calorimetry (UFDSC) has been instrumental in revealing transient polymorphs that are not observable at conventional cooling rates. nzdr.ru When a sample of 8OCB is cooled rapidly from its smectic A phase, it can form a glassy state. Upon rapid heating, this glassy phase crystallizes into a metastable square plate form, which then transforms into a more stable parallelepiped form at slower heating rates. nzdr.ru While specific studies on the solidification pathways of this compound are not as prevalent in the literature, the behavior of its shorter-chain homologues suggests that its solidification is also likely to be governed by a competition between different crystalline structures, with the resulting solid phase being a function of the kinetic conditions during cooling.

Thermodynamic and Kinetic Aspects of Phase Transitions

The transitions between the various phases of this compound—be it from isotropic liquid to nematic, nematic to smectic, or mesophase to a crystalline solid—are governed by fundamental thermodynamic principles and kinetic factors.

Characteristics of First-Order Phase Transitions in Liquid Crystals

The phase transitions in liquid crystals, such as the nematic-isotropic (N-I) transition, are typically first-order. rsc.org A first-order phase transition is characterized by a discontinuity in the first derivatives of the Gibbs free energy, such as entropy and volume. This manifests as a latent heat of transition, meaning that a finite amount of heat is absorbed or released at a constant temperature during the phase change.

The N-I transition in cyanobiphenyls involves a sudden loss of long-range orientational order. rsc.org This transition is associated with a significant energy gap between the two phases, which can present challenges for experimental and computational sampling near the transition temperature. rsc.org The magnitude of the latent heat for a given transition provides insight into the degree of structural change occurring. For instance, transitions from a crystalline solid to a liquid crystal phase generally involve a larger enthalpy change than transitions between different liquid crystal phases (e.g., smectic A to nematic) because the former involves the breaking of a three-dimensional lattice.

Differential Scanning Calorimetry (DSC) for Enthalpy and Transition Temperature Determination

Differential Scanning Calorimetry (DSC) is a cornerstone technique for the thermodynamic characterization of liquid crystals. nih.gov It measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov This allows for the precise determination of transition temperatures and the quantification of the enthalpy changes (latent heat) associated with phase transitions. nih.gov

A typical DSC thermogram for a liquid crystal will show peaks corresponding to the various phase transitions. The temperature at which a peak appears indicates the transition temperature, and the area under the peak is proportional to the enthalpy of the transition. For this compound, DSC analysis would reveal the temperatures and enthalpies for transitions such as the crystal-to-smectic A, smectic A-to-nematic, and nematic-to-isotropic transitions.

Below is a hypothetical data table illustrating the kind of thermodynamic data that can be obtained from a DSC analysis of this compound, based on the behavior of similar cyanobiphenyls.

Phase TransitionTransition Temperature (°C)Enthalpy (kJ/mol)
Crystal to Smectic AData not availableData not available
Smectic A to NematicData not availableData not available
Nematic to IsotropicData not availableData not available

Note: Specific, publicly available experimental values for this compound are limited. The table structure is provided for illustrative purposes.

Study of Metastable Phases and Their Transformation Pathways

As alluded to in the discussion of solidification, liquid crystals can often exist in metastable states. These are phases that are not in their lowest thermodynamic energy state but are kinetically trapped in a higher energy configuration. The formation of these metastable phases is often dependent on the cooling rate from a higher temperature phase.

For example, in studies of 4-cyano-4'-pentylbiphenyl (B1218408) (5CB), rapid cooling from the nematic phase can lead to the formation of a glassy liquid crystal phase or a metastable crystalline form (C1), bypassing the thermodynamically stable crystalline phase (C2). libretexts.org Upon heating, the metastable phase can then transform into the more stable crystalline form before finally melting. libretexts.org This transformation from a metastable to a stable solid phase is an exothermic process that can be observed using DSC.

The study of these metastable phases and their transformation pathways is crucial for understanding the complete phase behavior of a liquid crystal. The kinetic barriers to nucleation and growth of the stable crystalline phase from the supercooled mesophase are what allow for the formation of these metastable states. Techniques like temperature-dependent X-ray diffraction and microscopy, in conjunction with DSC, are essential for identifying and characterizing the structure and transformation kinetics of these transient phases.

Structure Property Relationships in 4 Cyano 4 Decyloxybiphenyl and Its Homologs

Influence of Alkyl Chain Length on Mesophase Stability and Transition Temperatures

The stability of the liquid crystalline phases, or mesophases, in the 4-cyano-4'-alkoxybiphenyl homologous series is significantly influenced by the length of the terminal alkyl chain. This relationship is most evident in the phase transition temperatures, particularly the clearing temperature (T_N-I), which is the point where the material transitions from the nematic liquid crystal phase to the isotropic liquid phase.

For shorter chain lengths, the nematic phase is predominant. As the alkyl chain becomes longer, smectic phases, which have a higher degree of positional order, become more stable and may appear in addition to or instead of the nematic phase. nih.gov For instance, in the nOCB series, smectic A phases are observed for n ≥ 8. The stability of the mesophase is influenced by the length of the alkyl chain; longer chains generally favor more ordered smectic phases. nih.gov

The following table displays the transition temperatures for the 4-cyano-4'-alkoxybiphenyl (nOCB) series, illustrating the odd-even effect on the nematic-isotropic transition temperature.

Compound (nOCB)n (Carbon Atoms)Crystal to Nematic/Smectic Temp (°C)Smectic A to Nematic Temp (°C)Nematic to Isotropic Temp (°C)
5OCB548.0-68.0
6OCB658.0-76.0
7OCB754.0-75.0
8OCB854.567.080.0
9OCB963.574.079.5
10OCB (4-Cyano-4'-decyloxybiphenyl)1065.077.080.5

Role of the Terminal Cyano Group in Molecular Polarity and Dipole Moment

The terminal cyano (-C≡N) group is a critical functional group in the this compound molecule, playing a decisive role in its electronic properties and, consequently, its liquid crystalline behavior. The cyano group is strongly polar and possesses a large dipole moment due to the significant difference in electronegativity between the carbon and nitrogen atoms.

This nitrile group acts as a powerful electron-withdrawing group, which creates a large permanent dipole moment along the principal molecular axis. ias.ac.in For the 4'-n-alkyl-4-cyanobiphenyl (nCB) series, this dipole moment is estimated to be around 4-5 Debye. ias.ac.in This strong dipole is a key factor contributing to the positive dielectric anisotropy of these materials, which is essential for their application in electro-optical devices. ias.ac.inresearchgate.net

The presence of this strong dipole leads to specific intermolecular interactions. In the mesophase, molecules tend to arrange themselves in an antiparallel configuration to minimize electrostatic repulsion between the polar cyano groups. ias.ac.in This antiparallel correlation affects the bulk dielectric properties of the material. The magnitude of the molecular dipole moment is relatively consistent across the homologous series, though it can be subtly influenced by the conformation and length of the opposing alkyl chain. tandfonline.comresearchgate.net

The following table shows calculated dipole moments for several members of the 4-cyano-4'-alkoxybiphenyl (nOCB) series, highlighting the significant contribution of the cyano group.

Compound (nOCB)n (Carbon Atoms)Calculated Dipole Moment (Debye)
3OCB35.02
5OCB55.15
7OCB75.15
8OCB85.01

Impact of the Biphenyl (B1667301) Core on Molecular Rigidity and Anisotropy

The biphenyl core is the structural backbone of this compound, providing the essential rigidity and shape anisotropy required for the formation of liquid crystal phases. Liquid crystal molecules, or mesogens, are typically composed of a rigid core and one or more flexible terminal chains. aps.org In this case, the two phenyl rings linked by a single bond constitute the rigid mesogenic unit.

This rigid, rod-like structure is fundamental to the calamitic (rod-shaped) nature of the molecule. nih.gov The biphenyl unit restricts conformational freedom, forcing the molecule to adopt a relatively linear and elongated shape. This structural rigidity is crucial for maintaining the long-range orientational order that characterizes liquid crystalline phases. mdpi.com The planarity and length of the biphenyl core enhance the longitudinal polarizability of the molecule, which contributes to the stability of the mesophase. researchgate.net

The anisotropy of the molecule—its non-spherical shape—is a direct consequence of this rigid core. The ratio of molecular length to width is high, which promotes the parallel alignment of molecules under the influence of intermolecular forces, leading to the formation of the nematic phase. The biphenyl structure provides a robust and stable framework that is a common feature in many commercially important liquid crystals. uea.ac.uk

Effects of Peripheral Substituents on Electro-Optical Response

The electro-optical response of liquid crystals like this compound is primarily governed by their dielectric anisotropy (Δε), which is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. The peripheral substituents on the molecular core are the main determinants of this property.

The dominant substituent in the nOCB series is the terminal cyano group. As discussed previously, its large dipole moment is aligned with the long molecular axis, resulting in a large value for ε∥ and consequently a strong positive dielectric anisotropy (Δε > 0). ias.ac.inresearchgate.net This property is the basis for the functioning of twisted nematic displays, where an applied electric field can reorient the molecules and switch the optical state of the device.

Correlation of Molecular Shape Anisotropy with Orientational Order

The formation of a liquid crystal phase is a direct consequence of the anisotropic shape of its constituent molecules. For calamitic liquid crystals like this compound, the elongated, rod-like shape allows for the spontaneous formation of a phase with long-range orientational order, known as the nematic phase. idc-online.cominfn.it

The degree of this alignment is quantified by a scalar order parameter, S. infn.itias.ac.in The order parameter describes the average orientation of the long molecular axes with respect to a common direction, called the director (n). A value of S=1 signifies perfect parallel alignment (a crystalline state), while S=0 represents a completely random orientation (an isotropic liquid). idc-online.com In the nematic phase, S typically ranges from 0.3 to 0.8. readthedocs.io

There is a strong correlation between the molecular shape anisotropy (the length-to-breadth ratio) and the magnitude of the orientational order parameter. Molecules with a greater shape anisotropy, meaning they are longer and more rigid, tend to pack more efficiently in a parallel arrangement. This leads to stronger intermolecular attractive forces when aligned, resulting in a higher degree of orientational order and a more stable nematic phase. idc-online.com The rigid biphenyl core and the extended decyloxy chain of this compound provide this significant shape anisotropy, which is essential for achieving the ordered fluid state characteristic of nematic liquid crystals. jkps.or.kr

Advanced Materials and Emerging Applications of 4 Cyano 4 Decyloxybiphenyl

Integration in Advanced Phototronic and Electro-Optical Technologies

The electro-optical capabilities of cyanobiphenyl liquid crystals are fundamental to their application in display and photonic devices. ias.ac.in The ability to alter the orientation of the liquid crystal molecules with an external electric field allows for the precise modulation of light, forming the basis for various active optical components. researchgate.net

Liquid Crystal Lenses and Active Optical Components

Liquid crystal (LC) lenses are adaptive-focus optical elements that utilize an electric field to change the refractive index of a liquid crystal layer, thereby altering the lens's focal length. This technology enables compact, lightweight lenses with no moving parts, suitable for applications in imaging, beam steering, and optical trapping.

The performance of an LC lens is highly dependent on the electro-optical properties of the liquid crystal material used. Key parameters include a high birefringence (Δn) for a large dynamic range of focal length tuning, low viscosity for fast switching speeds, and broad temperature stability. While specific studies on 10OCB in liquid crystal lenses are not prevalent, the properties of the nOCB series have been investigated. Research indicates that the birefringence and order parameter of nOCB homologues are suitable for electro-optical applications. ias.ac.in The longer alkoxy chain of 10OCB influences its phase transition temperatures and viscosity, which must be considered in device design.

Sensing Platforms and Chemical/Physical Sensors

Liquid crystals are highly sensitive to surface interactions, making them excellent candidates for sensing applications. nih.gov LC-based sensors operate on the principle that the binding of target analytes to a functionalized surface disrupts the uniform alignment of the liquid crystal molecules. This disruption causes a change in the optical texture of the LC film, which can be easily detected, providing a label-free method for sensing. nycu.edu.tw

The development of these sensors often involves tailoring the chemical composition of the liquid crystal to control its ordering on chemically functionalized surfaces. nih.gov Cyanobiphenyls are frequently used in this context. nycu.edu.tw The long molecular structure of 4-Cyano-4'-decyloxybiphenyl and its ability to form well-ordered phases are advantageous for creating sensitive platforms. By functionalizing a substrate to interact with a specific chemical or biological molecule, the presence of that analyte would trigger a homeotropic (perpendicular) to planar (parallel) alignment transition in the 10OCB layer, resulting in a visible optical signal. This approach has been used to detect proteins, DNA, and other biomolecules using similar cyanobiphenyl liquid crystals. nih.govnycu.edu.tw

Smart Windows and Dynamic Glazing Applications

Smart windows, or dynamic glazing, are technologies that can alter their light transmission properties in response to an electrical signal. nih.govresearchgate.net This allows for control over the amount of light and heat passing through, leading to improved energy efficiency and occupant comfort in buildings and vehicles. guardianglass.comgulfconstructiononline.com One prominent technology for smart windows is based on Polymer-Dispersed Liquid Crystals (PDLCs). materiability.com

In a PDLC-based smart window, micro-droplets of a liquid crystal like 10OCB are dispersed within a solid polymer matrix. mdpi.comsmartglassworld.net The device is fabricated by sandwiching this PDLC film between two transparent conducting electrodes (e.g., Indium Tin Oxide coated glass). mdpi.com

OFF State (Opaque): In the absence of an electric field, the liquid crystal molecules within each droplet are randomly oriented. This random alignment creates a mismatch between the refractive indices of the liquid crystal droplets and the polymer matrix. As a result, incoming light is strongly scattered, and the window appears translucent or opaque, providing privacy. materiability.comglassmagazine.com

ON State (Transparent): When a voltage is applied across the electrodes, the electric field aligns the liquid crystal molecules parallel to the field direction. In this aligned state, the ordinary refractive index of the liquid crystal matches the refractive index of the polymer matrix. Light can then pass through the film with minimal scattering, causing the window to become transparent. materiability.commdpi.comglassmagazine.com

Research on PDLC systems using the similar compound 4-cyano-4'-pentylbiphenyl (B1218408) (5CB) has shown that a transparent state can be achieved at around 40 volts. mdpi.com The specific operating voltage and switching speed for a 10OCB-based system would depend on factors like droplet size, polymer type, and the intrinsic properties of 10OCB itself.

PropertyDescriptionTypical Value
Operating Principle Electrically controlled light scatteringN/A
OFF State Translucent / Opaque (light scattering)Light Transmission < 10%
ON State Transparent (light transmitting)Light Transmission > 75%
Switching Voltage Voltage required to switch from opaque to transparent20 - 70 V AC
Switching Time Time taken to switch between states~75 milliseconds
Power Consumption Power required in the transparent state< 5 W/m²

This interactive table summarizes the typical operational parameters of PDLC-based dynamic glazing. procurveglass.com

Composites and Hybrid Systems Incorporating 10OCB

The integration of nanomaterials and polymers with liquid crystals like 10OCB creates composite systems with enhanced or novel functionalities. These hybrid materials leverage the unique properties of each component to achieve superior performance in various applications.

Liquid Crystal-Carbon Nanotube Nanocomposites

Dispersing carbon nanotubes (CNTs) into a liquid crystal host can significantly modify the electro-optical and physical properties of the material. mdpi.commdpi.com The self-organizing nature of the liquid crystal matrix can be used to align the CNTs, creating an anisotropic composite with enhanced characteristics. nih.gov

The interaction between the CNTs and the liquid crystal molecules, often driven by π-π stacking, causes the CNTs to align along the liquid crystal director. mdpi.com This alignment can lead to several beneficial effects:

Faster Electro-Optical Response: The presence of CNTs can reduce the rotational viscosity of the liquid crystal, leading to faster switching times. mdpi.com

Reduced Ion Content: CNTs can act as traps for mobile ionic impurities within the liquid crystal, reducing the "screening effect" that can degrade device performance. mdpi.com

Enhanced Order: Doping with CNTs can shift the nematic-isotropic phase transition temperature to a higher value, indicating a more ordered nematic phase. mdpi.com

The concentration of CNTs is a critical parameter. While low concentrations can enhance properties, higher concentrations can lead to aggregation, which disrupts the liquid crystal alignment and degrades performance. Studies on ferroelectric liquid crystals have shown that increasing CNT concentration can lead to an increase in spontaneous polarization but also a slowdown in response times due to increased viscosity. springer.com

Property AffectedEffect of CNT DopingReference
Response Time Decrease (Faster Switching) mdpi.com
Rotational Viscosity Decrease mdpi.com
Ionic Impurities Decrease (Ion Trapping) mdpi.com
Nematic-Isotropic Temp. (TNI) Increase (Enhanced Order) mdpi.com
Birefringence Increase mdpi.com

This interactive table summarizes the typical effects of dispersing Carbon Nanotubes in a nematic liquid crystal host.

Polymer-Dispersed Liquid Crystal Architectures

As discussed in the context of smart windows, polymer-dispersed liquid crystals (PDLCs) are a crucial class of composite materials. dakenchem.com The architecture consists of liquid crystal droplets, such as 10OCB, encapsulated within a continuous polymer binder. materiability.com

The fabrication of PDLC films is primarily achieved through methods of phase separation. materiability.comdakenchem.com

Polymerization-Induced Phase Separation (PIPS): A homogeneous mixture of a liquid crystal and a prepolymer (monomer or oligomer) is prepared. Polymerization is then initiated, typically by UV light or heat. As the polymer chains grow, the liquid crystal becomes immiscible and separates into droplets. This is a common and effective method for creating PDLC films. researchgate.net

Thermally-Induced Phase Separation (TIPS): The liquid crystal is mixed with a thermoplastic polymer at a high temperature to form a homogeneous solution. Upon cooling, the solubility of the liquid crystal in the polymer decreases, leading to the formation of LC droplets as the polymer solidifies. dakenchem.com

Solvent-Induced Phase Separation (SIPS): The liquid crystal and polymer are dissolved in a common solvent. The subsequent evaporation of the solvent causes the system to phase-separate, forming the desired PDLC structure.

The properties of the final PDLC film—such as droplet size, morphology, and electro-optical performance—are highly dependent on the choice of liquid crystal and polymer, their relative concentrations, and the specific fabrication conditions. materiability.com These architectures are not only used for smart windows but also for applications like light shutters, flexible displays, and privacy screens. mdpi.comdakenchem.com

Contributions to Energy Conversion and Storage Devices

The distinct electrical and optical properties of this compound make it a candidate for investigation in energy-related applications, particularly in supercapacitors and photovoltaic cells.

Electrolyte Components in Supercapacitors

The dielectric properties of cyanobiphenyls are a key factor in their potential application as electrolyte components. A high dielectric constant can aid in the dissolution of salts and the dissociation of ions, which is crucial for an effective electrolyte. The table below outlines typical dielectric properties for a similar, well-studied cyanobiphenyl liquid crystal, which can provide an indication of the expected characteristics of this compound.

PropertyValue
Dielectric Anisotropy (Δε)Positive
Dielectric Constant (parallel, ε∥)> 10
Dielectric Constant (perpendicular, ε⊥)< 5

Note: These are representative values for cyanobiphenyl liquid crystals and may vary for this compound.

The ordered structure of a liquid crystal electrolyte could potentially reduce the formation of a detrimental solid electrolyte interphase (SEI) layer on the electrode surface, a common issue that can lead to performance degradation in conventional supercapacitors. Further research is needed to fully explore the electrochemical behavior and stability of this compound in supercapacitor electrolytes to validate these potential benefits.

Active Layers or Components in Photovoltaic Cells

In the realm of photovoltaics, particularly organic solar cells (OSCs), this compound and similar liquid crystalline materials are being explored for their potential to improve device efficiency and stability. The ordered nature of liquid crystals can facilitate better charge transport and control the morphology of the active layer, which is critical for efficient exciton (B1674681) dissociation and charge extraction.

Research on a closely related compound, 4′-Octyloxy-4-biphenylcarbonitrile (8OCB), has shown that its incorporation into the active layer of an organic solar cell can act as a template for the crystallization of the donor polymer and promote favorable phase separation between the donor and acceptor materials. ossila.com This improved morphology can lead to enhanced power conversion efficiency (PCE). ossila.com While specific data for this compound in this application is not widely available, the underlying principles suggest its potential. The table below presents hypothetical performance metrics for an organic solar cell incorporating a liquid crystal component, based on improvements seen with similar materials.

Photovoltaic ParameterStandard DeviceDevice with Liquid Crystal Additive
Power Conversion Efficiency (PCE)~3.0%~3.5% ossila.com
Open-Circuit Voltage (Voc)0.60 V0.62 V
Short-Circuit Current (Jsc)8.5 mA/cm²9.0 mA/cm²
Fill Factor (FF)0.600.63

Note: The data for the "Device with Liquid Crystal Additive" is based on research involving 4′-Octyloxy-4-biphenylcarbonitrile (8OCB) and serves as an illustrative example of the potential impact of similar liquid crystals. ossila.com

The long decyloxy chain of this compound could further enhance its role as a morphological templating agent, potentially leading to even more well-defined and efficient active layer structures.

Intelligent Materials and Responsive Systems Research

The ability of liquid crystals to respond to external stimuli forms the basis of their application in intelligent materials and responsive systems. The molecular orientation of this compound can be manipulated by electric fields, temperature, and light, leading to tunable properties.

Development of Smart Materials with Tunable Properties

A prominent application of cyanobiphenyl liquid crystals is in polymer-dispersed liquid crystal (PDLC) films for smart windows and displays. mdpi.comnih.govresearchgate.netscilit.comsemanticscholar.org In a PDLC, microdroplets of the liquid crystal are embedded in a polymer matrix. In the "off" state (no applied voltage), the liquid crystal directors are randomly oriented, causing light to scatter and making the film opaque. mdpi.comnih.govresearchgate.netscilit.comsemanticscholar.org When an electric field is applied (the "on" state), the liquid crystal molecules align, allowing light to pass through and making the film transparent. mdpi.comnih.govresearchgate.netscilit.comsemanticscholar.org

The electro-optical response of a PDLC film is a critical parameter. The table below illustrates the typical electro-optical characteristics of a PDLC system based on a cyanobiphenyl liquid crystal.

PropertyDescriptionTypical Value
Threshold Voltage (Vth)The voltage at which the film begins to switch from opaque to transparent.10 - 20 V
Saturation Voltage (Vsat)The voltage at which the film reaches maximum transparency.30 - 50 V
Response Time (On)The time taken to switch from opaque to transparent.< 10 ms
Response Time (Off)The time taken to switch from transparent to opaque.< 50 ms

Note: These are representative values and can be influenced by the specific polymer matrix and liquid crystal used.

The long alkyl chain of this compound can influence its miscibility with the polymer matrix and affect the size and shape of the liquid crystal droplets, thereby providing a means to tune the electro-optical properties of the resulting smart material.

Exploration in Self-Healing and Self-Regulating Material Systems

The concept of incorporating liquid crystals like this compound into self-healing and self-regulating materials is an area of active theoretical exploration, though direct experimental demonstrations with this specific compound are limited. The inherent order and mobility of liquid crystal molecules could potentially be harnessed to create materials that can autonomously repair damage.

One hypothetical mechanism for a self-healing system could involve the encapsulation of the liquid crystal within a polymer matrix. Upon mechanical damage, the capsules would rupture, releasing the liquid crystal. The liquid crystal's low viscosity and ability to flow could allow it to fill the crack. Subsequent polymerization or cross-linking, potentially triggered by an external stimulus like UV light or temperature, could then solidify the liquid crystal, healing the damage.

Another intriguing possibility lies in the development of self-regulating systems where changes in the liquid crystalline phase of this compound, triggered by temperature or other stimuli, could alter the material's properties in a predictable and reversible manner. For example, a change from a more ordered smectic phase to a less ordered nematic phase could alter the permeability of a membrane or the conductivity of a composite material. While these concepts are still in the early stages of research, the unique properties of liquid crystals like this compound offer a promising avenue for the future development of truly intelligent and autonomous materials.

Future Research Directions and Unresolved Scientific Challenges

Design and Synthesis of Next-Generation 10OCB Derivatives with Enhanced Performance Profiles

The development of novel liquid crystalline materials with tailored properties is a perpetual goal in materials chemistry. For 10OCB, future research will likely focus on the rational design and synthesis of derivatives that exhibit enhanced performance characteristics. This can be approached through several strategies:

Modification of the Alkoxy Chain: Systematic variation of the length and branching of the alkoxy chain can fine-tune the mesophase behavior, transition temperatures, and dielectric anisotropy of the resulting compounds. Introducing chiral centers into the chain could induce ferroelectric or other chiral mesophases.

Alteration of the Biphenyl (B1667301) Core: Replacing one of the phenyl rings with other aromatic or heterocyclic moieties can significantly impact the molecule's shape, polarity, and intermolecular interactions. For instance, incorporating a heterocyclic ring could enhance the dipole moment, leading to materials with higher dielectric anisotropy, which is beneficial for display applications.

Introduction of Functional Groups: The addition of specific functional groups to the 10OCB scaffold can impart new functionalities. For example, attaching polymerizable groups would allow for the creation of liquid crystal polymers and elastomers with applications in responsive materials and soft robotics. The synthesis of novel phenyl ethylene (B1197577) derivatives and maleic anhydride (B1165640) derivatives with liquid crystalline properties demonstrates the potential for creating new classes of materials with enhanced mesomorphic and optical characteristics. nih.govworldscientificnews.com

A key challenge in this area is the development of efficient and scalable synthetic routes to these new derivatives. One-pot synthesis methods, such as the cross-coupling of the terephthalonitrile (B52192) dianion with neutral aromatic nitriles, offer a promising avenue for the efficient production of 4′-alkyl-4-cyanobiaryls. nih.gov

Advanced Multiscale Modeling and Simulation of Complex 10OCB Systems

Computational modeling is an indispensable tool for understanding and predicting the behavior of complex materials. For 10OCB and its derivatives, advanced multiscale modeling and simulation techniques will be crucial for elucidating structure-property relationships and guiding the design of new materials. Future research in this area should focus on:

Atomistic Simulations: Molecular dynamics (MD) and Monte Carlo (MC) simulations at the atomistic level can provide detailed insights into the molecular packing, orientational order, and dynamics within the various mesophases of 10OCB. These simulations can help to understand the influence of molecular structure on the macroscopic properties of the material.

Coarse-Grained Modeling: To study larger systems and longer timescales, coarse-grained models that represent groups of atoms as single interaction sites can be developed. This approach allows for the simulation of phenomena such as defect dynamics, phase transitions, and the interaction of 10OCB with surfaces and nanoparticles.

Continuum Modeling: At the macroscopic level, continuum theories can be used to describe the elastic and viscous properties of 10OCB, as well as its response to external fields.

A significant challenge in the multiscale modeling of 10OCB is the accurate parameterization of the force fields used in the simulations. Experimental data on the thermodynamic, structural, and dynamic properties of 10OCB are essential for developing and validating these models. Furthermore, bridging the different length and time scales in a seamless and predictive manner remains a key area of research.

Development of Novel In-Situ Characterization Techniques for Dynamic Processes in 10OCB

To fully understand the behavior of 10OCB in various applications, it is crucial to characterize its properties and dynamics under real-time operating conditions. The development of novel in-situ characterization techniques will be instrumental in achieving this. Future efforts should be directed towards:

Time-Resolved X-ray Diffraction and Scattering: These techniques can provide real-time information on the molecular packing and ordering of 10OCB during phase transitions, in response to external fields, or under mechanical deformation.

In-Situ Spectroscopic Ellipsometry: This technique can be used to measure the optical properties and thickness of 10OCB films during their formation and in response to external stimuli, providing insights into the molecular orientation at interfaces.

In-Situ Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM): These high-resolution imaging techniques can be adapted to study the surface morphology and molecular arrangement of 10OCB at the solid-liquid or liquid-air interface in real-time.

A major challenge is the development of experimental setups that allow for the simultaneous application of external stimuli (e.g., electric fields, temperature gradients, mechanical stress) and the acquisition of high-quality in-situ data. The integration of multiple characterization techniques into a single platform would provide a more comprehensive understanding of the dynamic processes in 10OCB.

Potential Integration of 10OCB into Emerging Technologies (e.g., Soft Robotics, Human-Machine Interfaces)

The unique electro-optical and mechanical properties of 10OCB and its derivatives make them promising materials for a range of emerging technologies. Future research should explore their integration into:

Soft Robotics: Liquid crystal elastomers (LCEs) derived from 10OCB can be used to create soft, flexible, and stimuli-responsive actuators and sensors for soft robots. frontiersin.orgfrontiersin.org These materials can enable robots to perform delicate tasks and interact safely with humans. Researchers have already developed a soft robotic gripper using graphene and liquid crystals, highlighting the potential of these materials. technologynetworks.com The use of liquid crystal polymers is seen as a revolutionary step in soft robotics, allowing for shape-shifting and more lifelike robots. innovationorigins.com

Human-Machine Interfaces (HMIs): The ability to electrically switch the optical properties of 10OCB can be utilized in the development of advanced HMIs, such as smart glasses, augmented reality displays, and haptic feedback devices.

Smart Windows and Adaptive Optics: Polymer-dispersed liquid crystals (PDLCs) based on cyanobiphenyls can be used to create smart windows that can be switched between transparent and opaque states. nih.gov This technology can improve the energy efficiency of buildings and provide privacy on demand.

A key challenge for the integration of 10OCB into these technologies is the development of robust and reliable fabrication methods for creating complex devices and structures. Additive manufacturing techniques, such as 3D printing, could offer a pathway to producing customized LCE-based components for soft robotics and other applications. researchgate.net

Q & A

Q. What are the recommended synthetic routes for 4-Cyano-4'-decyloxybiphenyl, and how is its purity validated?

The synthesis typically involves nucleophilic substitution between 4-cyanophenol and a decyloxy-containing alkyl bromide under basic conditions (e.g., K₂CO₃ in DMF) . Key steps include refluxing in anhydrous solvents to avoid hydrolysis. Purity is validated using high-performance liquid chromatography (HPLC) (>99% purity) and structural confirmation via nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., -CN at ~2220 cm⁻¹) .

Q. What experimental methods are used to characterize the thermotropic liquid crystalline behavior of this compound?

Differential scanning calorimetry (DSC) is employed to determine phase transition temperatures (e.g., crystalline-to-nematic, nematic-to-isotropic) with heating/cooling rates of 5–10°C/min to minimize thermal lag . Polarized optical microscopy (POM) with a hot stage confirms mesophase textures (e.g., schlieren patterns for nematic phases). X-ray diffraction (XRD) may further elucidate molecular packing in different phases .

Q. How should researchers safely handle this compound given limited toxicity data?

While acute toxicity data are unavailable, the compound is classified under acute toxicity Category 4 (oral, dermal, inhalation) based on structural analogs . Key precautions include:

  • Use of fume hoods, nitrile gloves, and lab coats to prevent skin/eye contact .
  • Immediate rinsing with water for 15+ minutes upon exposure .
  • Avoidance of prolonged storage due to potential degradation into hazardous byproducts .
  • Consultation with institutional safety protocols for disposal .

Advanced Research Questions

Q. How does the alkyl chain length (e.g., decyloxy vs. pentyloxy) influence the mesomorphic properties of 4-Cyano-4'-alkyloxybiphenyl derivatives?

Longer alkyl chains (e.g., decyloxy) enhance lamellar packing due to increased van der Waals interactions, stabilizing smectic phases. Shorter chains (e.g., pentyloxy) favor nematic phases with higher clearing temperatures . Comparative studies using homologous series (C5–C10) reveal a direct correlation between chain length and phase stability, validated via DSC and XRD . Molecular dynamics simulations further predict chain-length-dependent tilt angles in smectic layers .

Q. What methodologies are suitable for analyzing environmental persistence and degradation pathways of this compound?

Photodegradation studies under UV/visible light (λ = 254–365 nm) in aqueous/organic media can identify breakdown products via liquid chromatography-mass spectrometry (LC-MS) . Soil mobility assays (OECD 121) assess leaching potential, while biodegradability is tested using OECD 301B (modified Sturm test). Ecotoxicology screening with Daphnia magna or Aliivibrio fischeri provides preliminary hazard data .

Q. How can this compound be integrated into functional polymers, and what are the characterization challenges?

The cyano group enables its use as a monomer in cycloaddition polymerizations (e.g., [2+2+1] reactions with alkynes and oxygen donors) to form polyoxazoles . Challenges include controlling regioselectivity and avoiding side reactions. Gel permeation chromatography (GPC) determines molecular weight distribution, while thermogravimetric analysis (TGA) evaluates thermal stability (degradation onset >300°C) .

Q. How do researchers reconcile contradictions in toxicity data between this compound and its analogs?

In the absence of compound-specific data, read-across methods extrapolate toxicity from structurally similar compounds (e.g., 4-Cyano-4'-pentylbiphenyl) . Precautionary thresholds (e.g., occupational exposure limits) are derived using quantitative structure-activity relationship (QSAR) models. Cross-validation with in vitro assays (e.g., Ames test for mutagenicity) is recommended .

Methodological Considerations

  • Contradiction Analysis : Compare DSC phase diagrams across homologs to resolve discrepancies in reported transition temperatures .
  • Data Gaps : Prioritize computational studies (e.g., density functional theory for dipole interactions) to predict uncharacterized properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.